![molecular formula C34H42FeO2P2 B12444622 [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is an organometallic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the following steps:
Formation of the phosphane ligands: The bis(furan-2-yl)phosphanyl and bis(2-methylphenyl)phosphane ligands are synthesized through reactions involving phosphorus trichloride and the respective aryl or heteroaryl groups.
Cyclopentylation: The cyclopentyl group is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Complexation with iron: The final step involves the coordination of the ligands to an iron center, typically using iron(II) or iron(III) salts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of such complex organometallic compounds often involves:
Batch reactors: For precise control over reaction conditions.
Purification techniques: Such as column chromatography and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and potentially altering the compound’s reactivity.
Reduction: Reduction reactions can also occur, particularly at the iron center or the phosphane ligands.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and THF (tetrahydrofuran).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iron(III) complex, while reduction could produce an iron(I) complex.
Applications De Recherche Scientifique
Chemistry
Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: It can be used in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as a probe to study the role of metal ions in biological systems.
Industry
Polymerization Catalysts: Employed in the polymer industry to catalyze the formation of polymers with specific properties.
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Mécanisme D'action
The mechanism by which [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron exerts its effects involves:
Coordination Chemistry: The iron center coordinates with various ligands, influencing the compound’s reactivity.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalysis and redox processes.
Molecular Targets: Potential targets include metal-dependent enzymes and other metalloproteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Iron Carbonyls: Compounds like iron pentacarbonyl, which have different ligands but similar coordination chemistry.
Uniqueness
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand arrangement and the presence of both aryl and heteroaryl phosphane ligands, which can impart distinct reactivity and selectivity in catalytic applications.
Propriétés
Formule moléculaire |
C34H42FeO2P2 |
|---|---|
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H32O2P2.C5H10.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-7,9-12,14-15,17-20,23-24,27H,8,13,16H2,1-3H3;1-5H2;/t23-,24?,27?;;/m0../s1 |
Clé InChI |
MSEZOGREMQZHGW-VEYXZORXSA-N |
SMILES isomérique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
SMILES canonique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


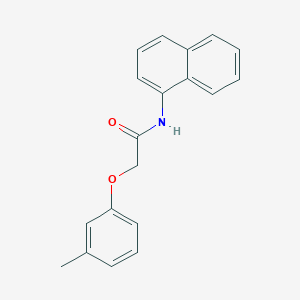
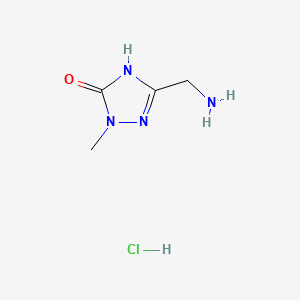
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)

![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)
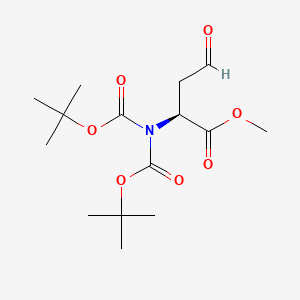
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
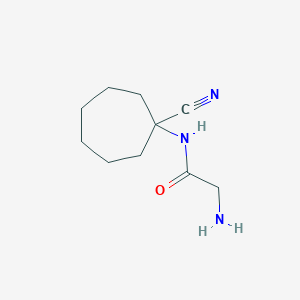
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
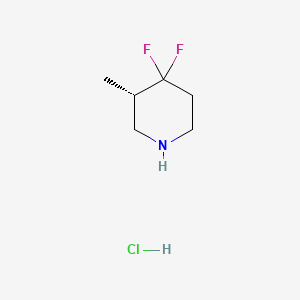
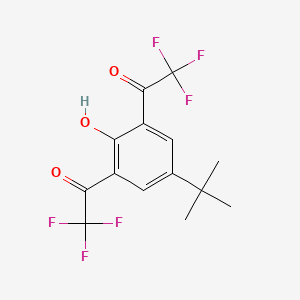
![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
